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Sirt3-IN-1: A Dual-Action Inhibitor Targeting Acute Myeloid Leukemia

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Compound of Interest		
Compound Name:	Sirt3-IN-1	
Cat. No.:	B15568842	Get Quote

A Technical Guide on the Mechanism of Action of a Novel SIRT3 Inhibitor

Abstract

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function and a promising therapeutic target in various diseases, including acute myeloid leukemia (AML). **Sirt3-IN-1** (also known as compound 17f) is a potent and selective inhibitor of SIRT3 with a reported IC50 of 0.043 µM.[1] This technical guide provides a comprehensive overview of the mechanism of action of **Sirt3-IN-1**, detailing its dual-targeting inhibitory action, its effects on cellular signaling pathways in AML, and the experimental methodologies used for its characterization.

Introduction to SIRT3 and its Role in AML

SIRT3 is a class III histone deacetylase localized within the mitochondrial matrix. It plays a pivotal role in maintaining mitochondrial homeostasis by deacetylating and modulating the activity of a wide array of mitochondrial proteins involved in metabolism, oxidative stress response, and apoptosis. In the context of acute myeloid leukemia, SIRT3 has been identified as a key factor in promoting cancer cell survival and chemoresistance. Upregulation of SIRT3 in AML cells enhances mitochondrial oxidative phosphorylation and reduces reactive oxygen species (ROS) production, thereby protecting leukemic cells from chemotherapy-induced apoptosis. This makes SIRT3 an attractive target for therapeutic intervention in AML.



Sirt3-IN-1: A Dual Inhibitor of SIRT3

Sirt3-IN-1 has been identified as a novel SIRT3 inhibitor designed to target both the NAD+ cosubstrate binding site and the acetyl-lysine substrate binding pocket of the enzyme. This dualtargeting mechanism is anticipated to provide high potency and selectivity.

Quantitative Data on Inhibitory Activity

The inhibitory potency of **Sirt3-IN-1** against SIRT3 has been quantified, and its selectivity has been assessed against other sirtuin isoforms.

Enzyme	IC50 (μM)
SIRT3	0.043
SIRT1	> 50
SIRT2	> 50

Table 1: Inhibitory activity (IC50) of **Sirt3-IN-1** against human sirtuins. Data is based on in vitro enzymatic assays.

Mechanism of Action in Acute Myeloid Leukemia

Sirt3-IN-1 exerts its anti-leukemic effects by disrupting the protective functions of SIRT3 in AML cells. By inhibiting SIRT3, **Sirt3-IN-1** induces mitochondrial dysfunction and promotes apoptosis.

Signaling Pathways Modulated by Sirt3-IN-1

The inhibition of SIRT3 by **Sirt3-IN-1** initiates a cascade of events within AML cells, leading to their demise. The primary pathways affected include the regulation of mitochondrial respiration, ROS production, and the intrinsic apoptotic pathway.

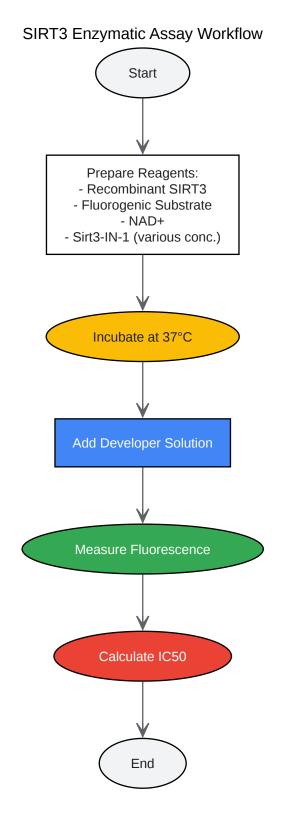


Sirt3-IN-1 Inhibition Deacetylation Mitochondrial Proteins Suppression Promotion (e.g., SOD2, components of ETC) Leads to Leads to Decreased Mitochondrial Respiration (OXPHOS) Increased ROS Bcl-2 Family Regulation (Increased Bax/Bcl-2 ratio) Caspase Activation (Caspase-9, Caspase-3) Apoptosis

Sirt3-IN-1 Mechanism of Action in AML

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References

- 1. pubs.acs.org [pubs.acs.org]
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